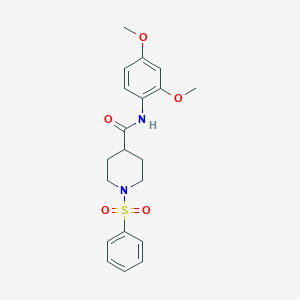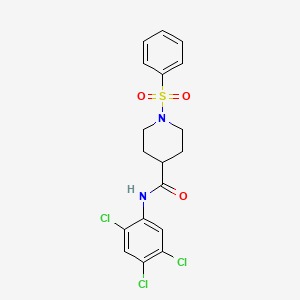
N-(2,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as Compound X, is a synthetic compound that has been of interest to scientists due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide X is not fully understood, but it is believed to act on several different targets in the body. In the central nervous system, this compound X is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and cognitive function. In the cardiovascular system, this compound X is believed to act on the endothelial nitric oxide synthase pathway, which is involved in the regulation of blood pressure and vascular tone. In cancer cells, this compound X is believed to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects
This compound X has been shown to have several biochemical and physiological effects in the body. In the central nervous system, this compound X has been shown to increase levels of GABA, a neurotransmitter that is involved in the regulation of anxiety and depression. In the cardiovascular system, this compound X has been shown to increase levels of nitric oxide, a molecule that is involved in the regulation of blood pressure and vascular tone. In cancer cells, this compound X has been shown to induce apoptosis by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide X has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, it also has some limitations, including its relatively low solubility and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide X, including the development of more efficient synthesis methods, the identification of additional targets in the body, and the development of more specific compounds that target specific pathways. Additionally, further studies are needed to fully understand the mechanism of action of this compound X and its potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide X has been used in a variety of scientific research studies, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, this compound X has been shown to have anxiolytic and antidepressant effects, as well as the ability to improve memory and cognitive function. In the cardiovascular system, this compound X has been shown to have vasodilatory effects and the ability to reduce blood pressure. In cancer research, this compound X has been shown to have antitumor effects and the ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-16-8-9-18(19(14-16)27-2)21-20(23)15-10-12-22(13-11-15)28(24,25)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLPMPMDPITMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,8,10,10-tetramethyl-2-(1-naphthyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3554412.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide](/img/structure/B3554418.png)
![4-{[4-(3,4-dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3554423.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3554429.png)
![5-bromo-N-[1-(5-bromo-2-furoyl)-3-methyl-2(1H)-pyridinylidene]-2-furamide](/img/structure/B3554430.png)
![N-(3-{[(3-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)nicotinamide](/img/structure/B3554435.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B3554447.png)
![N~1~-(2-ethylphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3554454.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3554460.png)


![4-{[2-[4-(acetylamino)phenyl]-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B3554499.png)